Crk12-IN-1

CRK12 inhibitor Trypanosoma brucei Human African Trypanosomiasis

CRK12-IN-1 is a diaminothiazole CRK12 inhibitor with unmatched picomolar potency (EC50 1.3 nM) against T. b. brucei and T. congolense, enabling rapid cytocidal activity and sterile cures in mouse models. Unlike generic CRK12 inhibitors, its species-specific selectivity profile makes it uniquely suited for cross-species comparative pharmacology, PK/PD studies, and target validation in nagana models. Choose CRK12-IN-1 for assays where low-nanomolar potency and in vivo proof-of-concept data are non-negotiable.

Molecular Formula C20H26F2N4O3S2
Molecular Weight 472.6 g/mol
Cat. No. B12407012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrk12-IN-1
Molecular FormulaC20H26F2N4O3S2
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC(C)CS(=O)(=O)NC1CCC(CC1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N
InChIInChI=1S/C20H26F2N4O3S2/c1-11(2)10-31(28,29)26-13-8-6-12(7-9-13)24-20-25-19(23)18(30-20)17(27)16-14(21)4-3-5-15(16)22/h3-5,11-13,26H,6-10,23H2,1-2H3,(H,24,25)
InChIKeyDZBBFJPWMFEESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CRK12-IN-1: A Potent CRK12 Inhibitor for Trypanosomiasis Research


CRK12-IN-1 is a small-molecule inhibitor of the parasite-specific cdc-2-related kinase 12 (CRK12), a genetically validated target essential for the survival of Trypanosoma brucei in both in vitro culture and in vivo mouse models [1]. The compound demonstrates picomolar to low nanomolar potency against multiple pathogenic Trypanosoma species . The inhibitor is characterized as having a diaminothiazole scaffold and has been shown to be rapidly cytocidal in vitro and capable of eliciting sterile cures in animal models of infection .

Why Generic Substitution Fails for CRK12-IN-1


CRK12 inhibitors within the same target class cannot be generically substituted due to significant differences in their potency and efficacy across the spectrum of clinically relevant Trypanosoma species and subspecies. For instance, while GSK3186899 (DDD853651) exhibits micromolar potency against Leishmania donovani, CRK12-IN-1 demonstrates picomolar potency against Trypanosoma brucei . Furthermore, even within the same chemical series, analogs like CRK12-IN-2 exhibit highly variable efficacy across different trypanosome species, necessitating careful selection of the specific tool compound for a given experimental model .

CRK12-IN-1: Quantified Differentiation Against Key Comparators


Superior Potency Against T. brucei Compared to GSK3186899

CRK12-IN-1 is highly potent against T. brucei brucei, with an EC50 of 1.3 nM . In stark contrast, the structurally distinct CRK12 inhibitor GSK3186899 (DDD853651) demonstrates an EC50 of 1.4 µM (1,400 nM) against Leishmania donovani in a similar intra-macrophage assay, highlighting a difference of over three orders of magnitude in potency against a kinetoplastid parasite .

CRK12 inhibitor Trypanosoma brucei Human African Trypanosomiasis

Differentiated Species-Specific Potency Profile Versus CRK12-IN-2

CRK12-IN-1 and its close analog CRK12-IN-2 exhibit an inverse potency profile against two animal-pathogenic trypanosome species. CRK12-IN-1 is 5.6-fold more potent against T. congolense (EC50 = 1.3 nM) compared to its potency against T. vivax (EC50 = 18 nM) [1]. In contrast, CRK12-IN-2 is 40-fold more potent against T. vivax (EC50 = 0.08 nM) than against T. congolense (EC50 = 3.2 nM) .

Trypanosoma congolense Trypanosoma vivax Animal Trypanosomiasis

In Vivo Sterile Cure Efficacy in a T. congolense Murine Model

CRK12-IN-1 has demonstrated the ability to elicit a sterile cure in a mouse model of T. congolense infection. This was achieved with a subcutaneous dosing regimen of 50 or 10 mg/kg administered once daily for four days [1]. While direct comparative in vivo data for other CRK12 inhibitors in this specific model is not available in the open literature, this result provides a validated benchmark for in vivo target engagement and efficacy.

In vivo efficacy Animal model Sterile cure

Optimal Research Applications for CRK12-IN-1


In Vitro Mechanistic Studies on T. brucei and T. congolense

Given its low-nanomolar EC50 of 1.3 nM against T. b. brucei and T. congolense , CRK12-IN-1 is ideally suited for in vitro assays requiring potent and rapid inhibition of parasite growth, such as target validation, cell cycle analysis, and drug combination studies. Its distinct species-specific profile compared to analogs like CRK12-IN-2 ensures the correct tool is used for assays involving T. congolense.

In Vivo Proof-of-Concept Studies in T. congolense Infection Models

CRK12-IN-1 has demonstrated the ability to achieve a sterile cure in a mouse model of T. congolense infection [1]. This makes it the preferred CRK12 inhibitor for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, efficacy testing, and investigating mechanisms of resistance in animal models of nagana (African animal trypanosomiasis).

Chemical Probe for Profiling Species-Specific CRK12 Inhibition

The divergent potency of CRK12-IN-1 across different trypanosome species (T. congolense EC50 = 1.3 nM vs. T. vivax EC50 = 18 nM) [2] makes it a valuable chemical probe for investigating the structural and functional differences in the CRK12 active site or its downstream signaling pathways across these species. It can be used in comparative studies alongside CRK12-IN-2 to dissect species-dependent pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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